molecular formula C12H15NO4S B2357428 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1262660-59-2

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2357428
CAS No.: 1262660-59-2
M. Wt: 269.32
InChI Key: GKKMNMNGFBXVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiazolidine-4-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)thiazole: Similar structure but lacks the carboxylic acid group.

    2-(2,5-Dimethoxyphenyl)imidazolidine: Contains an imidazolidine ring instead of a thiazolidine ring.

    2-(2,5-Dimethoxyphenyl)pyrrolidine: Features a pyrrolidine ring.

Uniqueness

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the thiazolidine ring and the carboxylic acid group. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKMNMNGFBXVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.